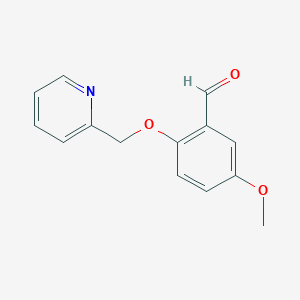
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde, also known as MPB, is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde is 1S/C14H13NO3/c1-17-13-5-6-14(11(8-13)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde is a powder at room temperature . The compound has a molecular weight of 243.26 .Aplicaciones Científicas De Investigación
Inhibitor Development
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde derivatives have been explored in the development of specific inhibitors. For instance, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (11j), a derivative, is described as a potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor. This compound demonstrated effective in vitro and in vivo inhibition of leukotriene synthesis, good pharmacokinetics, and safety in rats and dogs. Its efficacy was shown in a murine ovalbumin model of allergen-induced asthma, and it successfully completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).
Synthesis of Medicinal Compounds
These compounds are also involved in the synthesis of various medicinal compounds. For instance, they have been used in a simple two-step synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines (Moshkin & Sosnovskikh, 2013).
Pharmacological Evaluation
Research on pyridine analogs, involving the use of 5-ethyl pyridine-2-ethanol and methane sulphonyl chloride, led to the synthesis of compounds with inhibitory activity against various gram-positive and gram-negative bacteria. These compounds were found to have better inhibitory activity compared to standard drugs, indicating their potential in pharmacological applications (Patel & Patel, 2012).
Cytotoxic Activity
New thiopyrimidine derivatives synthesized using 5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde derivatives have been evaluated for their cytotoxic activity against HepG2 cell line. Among these, certain compounds showed potent activity, indicating their potential in cancer treatment (Eweas et al., 2014).
Photoprocess Studies
These compounds are also studied for their spectral, luminescent, and time-resolved properties. For example, the presence of substituents in these compounds causes significant shifts in the absorption and fluorescence maximum, indicating their utility in photoprocess studies (Gutrov et al., 2020).
Catalysis Research
Additionally, these compounds have been studied in catalysis research. For example, a study explored the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde by Suzuki cross coupling, demonstrating their relevance in the development of efficient catalytic methods (Wang et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-6-14(11(8-13)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJIEYBOHZIPIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2416251.png)
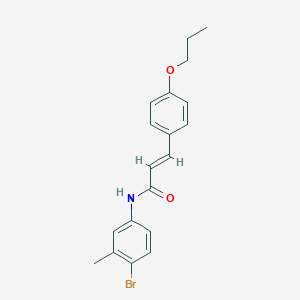

![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)
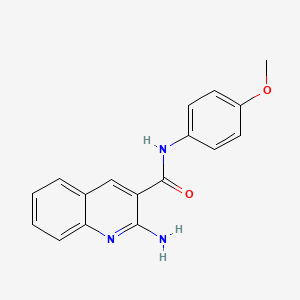
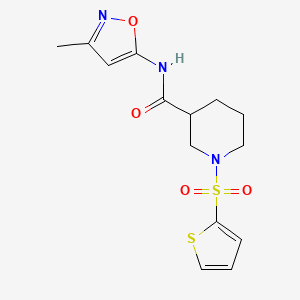

![4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride](/img/structure/B2416262.png)

![N-(3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2416265.png)
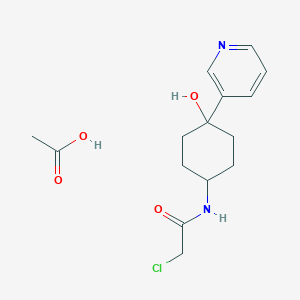
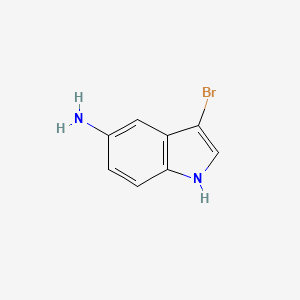
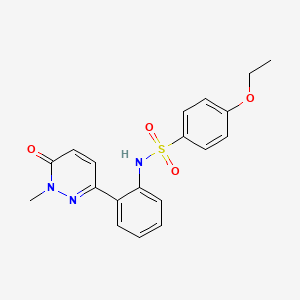
![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)